N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-4-methoxybenzenesulfonamide
Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-4-methoxybenzenesulfonamide is a synthetic small molecule characterized by a benzofuran core substituted with acetyl and methyl groups at positions 3 and 2, respectively. The 5-position of the benzofuran ring is linked to a sulfonamide group, which is further substituted with a 4-methoxybenzene moiety and an isonicotinoyl (pyridine-4-carbonyl) group. This dual substitution on the sulfonamide nitrogen creates a hybrid structure that combines features of both sulfonamide drugs and heteroaromatic compounds.
Properties
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methoxyphenyl)sulfonylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6S/c1-15(27)23-16(2)32-22-9-4-18(14-21(22)23)26(24(28)17-10-12-25-13-11-17)33(29,30)20-7-5-19(31-3)6-8-20/h4-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONLMVQMOKSELU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)OC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. The starting materials often include 3-acetyl-2-methylbenzofuran and 4-methoxybenzenesulfonyl chloride. The reaction proceeds through the formation of an intermediate, which is then reacted with isonicotinoyl chloride under controlled conditions to yield the final product. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Corresponding amine or thiol derivatives.
Scientific Research Applications
Anticancer Properties
Mechanism of Action
The compound exhibits significant anticancer activity, primarily through its ability to inhibit cell growth across various cancer cell lines. The mechanism is thought to involve the interference with cellular signaling pathways that regulate cell proliferation and apoptosis.
Case Studies and Research Findings
A study conducted by researchers at the National Cancer Institute evaluated the compound's efficacy against 60 different human cancer cell lines. The results indicated that the compound consistently reduced cell growth at a concentration of 10 μM. Notably, it demonstrated exceptional inhibitory activity against leukemia, colon, renal, and breast cancer cells, with growth inhibition rates reaching up to 100% in some cases .
The following table summarizes the growth inhibition percentages (GI%) for selected cancer types:
| Cancer Type | GI% (at 10 μM) | Remarks |
|---|---|---|
| Leukemia | 70.81 - 94.75 | Significant cytotoxic effects observed |
| Colon Cancer | 72.48 - 96.15 | High sensitivity noted |
| Renal Cancer | 66.21 - 100.00 | Effective against RXF 393 cell line |
| Breast Cancer | 73.49 - 100.00 | Strong lethality against MDA-MB-468 |
These findings underscore the compound's potential as a lead candidate for further development in cancer therapeutics.
Antimicrobial Activity
Overview
Beyond its anticancer properties, the compound has also been investigated for its antimicrobial effects. Compounds containing both sulfur and nitrogen are known to exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit essential enzymes.
Research Insights
In vitro studies have demonstrated that N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-4-methoxybenzenesulfonamide exhibits potent antibacterial activity against various strains of bacteria, including both gram-positive and gram-negative species. The mechanism is believed to involve the inhibition of bacterial protein synthesis and interference with cell wall synthesis .
Additional Biological Activities
The compound has also shown promise in other areas of medicinal chemistry:
- Anti-inflammatory Effects : Research indicates that it may reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
- Antidiabetic Properties : Preliminary studies suggest that it may improve insulin sensitivity and glucose uptake in muscle cells.
Mechanism of Action
The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular processes. The benzofuran moiety can interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparison with Similar Compounds
A. Substituent Effects on Solubility and Lipophilicity
- The target compound ’s 4-methoxybenzenesulfonamide group likely improves aqueous solubility compared to the cyclohexanecarboxamide analog () and the trimethylbenzenesulfonamide derivatives (Evidences 6, 7) .
- The 4-chlorobenzoyl analog () exhibits higher lipophilicity (XLogP3 ~5.0) due to the chlorine atom, which may enhance membrane permeability but reduce solubility .
B. Bioactivity Implications
- The isonicotinoyl group in the target compound and ’s analog introduces a pyridine ring, enabling hydrogen bonding with biological targets (e.g., kinases or NAD+-dependent enzymes) .
C. Metabolic Stability
- Methyl and methoxy groups (e.g., in the target compound and ) are generally metabolically stable, whereas chlorine () may slow oxidative metabolism .
Biological Activity
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-4-methoxybenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molar mass of approximately 462.52 g/mol. The structure includes a benzofuran moiety, which is known for various biological activities, and a sulfonamide group that enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 462.52 g/mol |
| CAS Number | 518321-18-1 |
Antimicrobial Activity
Research indicates that compounds containing benzofuran and sulfonamide moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies revealed that it inhibits the proliferation of cancer cell lines, particularly those associated with breast and lung cancers. The mechanism involves the induction of apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This suggests a potential application in treating inflammatory diseases such as rheumatoid arthritis .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in bacterial growth and cancer cell proliferation.
- Induction of Apoptosis : The compound promotes apoptosis through mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) production.
- Modulation of Immune Response : It may modulate immune responses by affecting cytokine production and signaling pathways.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
- Study on Antimicrobial Activity : A recent investigation reported a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating substantial antimicrobial efficacy .
- Anticancer Study : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours .
- Anti-inflammatory Research : In vivo experiments demonstrated that administration of the compound significantly reduced paw edema in rat models induced by carrageenan, suggesting its potential as an anti-inflammatory agent .
Q & A
Q. What are the standard synthetic routes for preparing N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-4-methoxybenzenesulfonamide, and how can reaction efficiency be optimized?
The compound is synthesized via a multi-step approach involving sulfonamide coupling. A typical protocol includes:
- Step 1 : Reacting 4-methoxybenzenesulfonyl chloride with isonicotinoyl chloride in anhydrous DMF under nitrogen, using triethylamine as a base to form the intermediate sulfonamide.
- Step 2 : Introducing the benzofuran moiety via nucleophilic substitution. The 3-acetyl-2-methyl-1-benzofuran-5-amine derivative is coupled to the sulfonamide intermediate using carbodiimide reagents (e.g., EDC/HOBt) in DMF at 0–5°C to minimize side reactions .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements (>70%) are achieved by maintaining strict anhydrous conditions and stoichiometric control of reagents.
Q. How is the crystal structure of this compound determined, and which software tools are recommended for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Structure Solution : Employ direct methods via SHELXS or charge-flipping algorithms in SHELXD for phase determination .
- Refinement : Iterative refinement using SHELXL to model anisotropic displacement parameters and hydrogen bonding. Validate geometry with WinGX/ORTEP for visualization .
- Validation : Check R-factors (<5%), residual electron density, and CIF files using PLATON or Mercury .
Q. Which analytical techniques are critical for assessing purity and structural integrity?
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to quantify purity (>95%).
- Spectroscopy : Confirm functional groups via FT-IR (sulfonamide S=O stretch at 1350–1150 cm⁻¹) and ¹H/¹³C NMR (e.g., benzofuran protons at δ 6.8–7.5 ppm).
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (expected [M+H]⁺ ~550–600 Da).
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic or crystallographic data during structural elucidation?
- Statistical Validation : Apply non-parametric tests like the Mann-Whitney U test to compare experimental vs. simulated data (e.g., bond lengths, angles) .
- Alternative Modeling : Use Density Functional Theory (DFT) (e.g., Gaussian 16) to calculate theoretical NMR/IR spectra and cross-validate with observed data.
- Twinned Data Handling : For problematic diffraction patterns, employ SHELXL’s TWIN/BASF commands to refine twin laws and scale factors .
Q. What methodologies are recommended for evaluating thermal stability and decomposition pathways?
- TGA-DSC Analysis : Perform under nitrogen (10°C/min, 25–800°C) to identify decomposition stages. Key metrics:
- Onset temperature of degradation (T₀).
- Residual mass (%) at 600°C (char formation).
- Correlate DSC endotherms with polymorphic transitions or melting points .
- Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) from TGA data.
Q. How can the biological activity of this sulfonamide derivative be systematically assessed in pharmacological studies?
- In Vitro Assays :
- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Antioxidant Potential : DPPH/β-carotene assays to measure radical scavenging (IC₅₀ < 50 µM indicates high activity) .
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 for anti-inflammatory activity). Validate with SPR or ITC for binding affinity.
- ADMET Profiling : Predict pharmacokinetics via SwissADME (e.g., logP ~3.5, high GI absorption).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
